molecular formula C16H17N2O4S- B1221077 Picibanil CAS No. 39325-01-4

Picibanil

Cat. No.: B1221077
CAS No.: 39325-01-4
M. Wt: 333.4 g/mol
InChI Key: JGSARLDLIJGVTE-MBNYWOFBSA-M
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Description

Picibanil (OK-432) is a lyophilized immunotherapeutic agent derived from a low-virulence Streptococcus pyogenes SU strain, inactivated with penicillin G. Initially developed in Japan in 1975 as an anticancer agent, it has since been repurposed for treating lymphatic malformations (LMs) and is under investigation for head and neck squamous cell carcinoma (HNSCC) . Its mechanism of action involves Toll-like receptor 4 (TLR4) signaling, inducing a controlled inflammatory response that promotes fibrosis and adhesion of cystic walls in LMs . For cancers, this compound activates dendritic cells (DCs) and natural killer (NK) cells, enhancing antitumor immunity and directly lysing tumor cells .

Clinical studies demonstrate efficacy in macrocystic LMs (88% excellent response rates) compared to microcystic LMs (27% excellent response) . Common side effects include transient fever, local swelling, and pain, with severe complications being rare . Despite its longstanding use in Japan and Europe, this compound remains unapproved by the FDA and lacks robust randomized controlled trial (RCT) data .

Preparation Methods

Strain Selection and Cultivation

Picibanil is prepared exclusively from the SU strain of Streptococcus pyogenes (group A, type 3), a low-virulence variant isolated from human sources . The strain is cultured under aerobic conditions in nutrient-rich media, typically containing beef extract, peptone, and glucose, at 37°C for 18–24 hours . Post-cultivation, bacterial cells are harvested via centrifugation and washed repeatedly with sterile saline to remove extracellular toxins and metabolic byproducts .

Genetic and Phenotypic Stability

The SU strain’s attenuated virulence is attributed to its inability to produce streptolysin-O, a key cytolytic toxin . Genetic stability is ensured through serial passage under controlled laboratory conditions, with periodic checks for virulence factor expression using PCR and hemolysis assays .

Inactivation Process

Penicillin G Treatment

The harvested bacterial cells are resuspended in a solution containing benzylpenicillin G (penicillin G potassium) at a concentration of 1.0 mg/mL . Incubation occurs at 37°C for 60–90 minutes, effectively inhibiting cell wall synthesis and rendering the bacteria non-viable . Excess penicillin is removed through dialysis or ultrafiltration to prevent residual antibiotic activity .

Table 1: Penicillin G Inactivation Parameters

ParameterSpecificationSource
Concentration1.0 mg/mL
Incubation Temperature37°C
Duration60–90 minutes
Removal MethodDialysis/Ultrafiltration

Heat Inactivation

Post-penicillin treatment, the bacterial suspension is heated to 45°C for 30 minutes to denature residual enzymes and ensure complete inactivation . This step also enhances the immunostimulatory properties by exposing pathogen-associated molecular patterns (PAMPs) such as lipoteichoic acid .

Lyophilization and Formulation

Lyophilization Protocol

The inactivated bacterial suspension is mixed with a cryoprotectant (e.g., sucrose or trehalose) at a 1:1 ratio and frozen at -80°C . Primary drying is conducted at -40°C under vacuum (0.1 mBar) for 24 hours, followed by secondary drying at 25°C for 12 hours to achieve a residual moisture content of <3% . The lyophilized powder is stored at -20°C until further use.

Table 2: Lyophilization Parameters

ParameterSpecificationSource
CryoprotectantSucrose/Trehalose (1:1)
Freezing Temperature-80°C
Primary Drying-40°C, 0.1 mBar, 24 hours
Secondary Drying25°C, 12 hours
Residual Moisture<3%

Reconstitution and Dosage

The final product is reconstituted with sterile saline immediately before administration. The standard formulation contains 0.1 mg of lyophilized this compound per 10 mL of saline, equivalent to 1 × 10^8 inactivated bacterial cells/mL .

Quality Control Measures

Sterility Testing

Each batch undergoes sterility testing per USP <71> guidelines, including aerobic and anaerobic culture in thioglycollate medium for 14 days . Endotoxin levels are quantified using the Limulus Amebocyte Lysate (LAL) assay, with a permissible limit of <5 EU/mg .

Immunological Potency

Potency is assessed via interleukin-12 (IL-12) induction in human dendritic cells. A validated ELISA measures IL-12p70 secretion, with acceptable batches producing ≥500 pg/mL after 24-hour incubation .

Modifications and Advanced Preparation Techniques

Triton X-114 Phase Partitioning

To remove lipopolysaccharide (LPS) contaminants, this compound is treated with Triton X-114, a nonionic detergent that selectively solubilizes hydrophobic proteins . The process involves:

  • Mixing this compound with 2% Triton X-114 at 4°C.

  • Phase separation at 37°C to isolate LPS in the detergent-rich phase.

  • Centrifugation at 10,000 × g to recover the immunologically active precipitate (OK-TX-ppt) .

This modification enhances IL-12p70 production by 40% compared to unmodified this compound .

Combination with Adjuvants

Recent studies combine this compound with prostaglandin E2 (PGE2) and interferon-alpha (IFN-α) to augment dendritic cell maturation. The protocol involves:

  • Incubating dendritic cells with 0.1 mg/mL this compound for 6 hours.

  • Adding 1 μg/mL PGE2 and 1,000 IU/mL IFN-α for 18 hours .
    This regimen increases CD83+/CD86+ dendritic cell populations by 65%, enhancing antigen presentation in cancer immunotherapy .

Scientific Research Applications

Treatment of Lymphatic Malformations

Clinical Efficacy
Picibanil has been utilized extensively for the sclerotherapy of lymphatic malformations, particularly macrocystic lymphangiomas. A systematic review identified that this compound is effective in inducing fibrosis and reducing the size of these lesions. A study involving 15 children reported complete lesion disappearance in 53.33% of cases, with significant reductions observed in others .

Mechanism of Action
The exact mechanism by which this compound exerts its effects is not fully understood; however, it is believed to provoke a controlled inflammatory response that leads to fibrosis of the lymphatic vessels. This response results from cytokine release and immune cell activation, contributing to the therapeutic effects .

Administration Protocols
Typically, this compound is administered via intracystic injection under ultrasound guidance or direct visualization. Doses commonly used range from 0.1 to 0.2 mL per injection, with multiple sessions required depending on the lesion's response .

Case Studies Overview

Study ReferencePatient DemographicsTreatment ProtocolOutcomes
15 children (6-60 months)1-3 injections (0.2 mL each)53.33% complete disappearance
30 patients (6 months - 18 years)4-dose series (6-8 weeks apart)86% successful outcomes
14 patients with cervical cystsIntralesional application (0.01 mg/mL)High success rate with regression in most cases

Immunotherapeutic Applications

Cancer Treatment
this compound has shown promise as an immunotherapeutic agent in cancer treatment, particularly in enhancing dendritic cell-based therapies. Research indicates that this compound can stimulate cytokine production and activate various immune cells, including neutrophils and macrophages, which are crucial for anti-tumor immunity .

Clinical Trials
Ongoing clinical trials are investigating the use of this compound in combination with other therapies for cancer treatment. For instance, studies are exploring its efficacy when used alongside dendritic cell therapy to enhance patient responses against malignancies .

Safety Profile and Side Effects

The administration of this compound is generally well-tolerated, with most side effects being mild and transient. Commonly reported side effects include:

  • Fever
  • Local inflammation
  • Transient increase in blood platelet concentration
  • Rare cases of anemia that may require transfusion .

Mechanism of Action

Benzylpenicillin sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and eventual lysis of the bacterial cell due to osmotic pressure .

Comparison with Similar Compounds

Sclerosing Agents

Picibanil is compared to other sclerosing agents used for LMs, including doxycycline, bleomycin, and ethanol.

Parameter This compound Doxycycline Bleomycin Ethanol
Mechanism TLR4-mediated inflammation & fibrosis Chemical irritation DNA strand scission Protein denaturation
Efficacy (Macrocystic LMs) 88% excellent response 60–75% response 50–70% response 70–85% response
Efficacy (Microcystic LMs) 27% excellent response <30% response <30% response Limited data
Side Effects Fever, swelling, pain Tissue necrosis, pain Pulmonary fibrosis Nerve injury, necrosis
Safety Profile Mild, self-limiting Moderate risk High risk High risk

Key Findings :

  • This compound’s efficacy in macrocystic LMs surpasses doxycycline and bleomycin, with a superior safety profile compared to ethanol .
  • Ethanol, while effective, carries higher risks of tissue necrosis and nerve damage, limiting its use in sensitive areas like the head and neck .

TLR Agonists

This compound is contrasted with synthetic TLR agonists like motolimod (TLR8) and IMO-2055 (TLR9) .

Parameter This compound Motolimod IMO-2055
Structure Natural bacterial preparation Synthetic small molecule Synthetic oligonucleotide
TLR Target TLR4/TLR2 TLR8 TLR9
Anticancer Mechanism DC/NK activation, direct tumor lysis T-cell activation NK activation
Clinical Efficacy Improved OS/PFS in HNSCC Phase Ib trials pending Failed Phase II trials
Safety Well-characterized Myelosuppression Febrile neutropenia, septicemia

Key Findings :

  • Unlike IMO-2055, which failed Phase II trials due to toxicity, this compound’s 30-year clinical history supports its tolerability .
  • This compound’s dual mechanism (direct tumor lysis + immunostimulation) may offer broader efficacy than motolimod’s T-cell-focused approach .

TARA-002

TARA-002, a novel agent derived from the same Streptococcus strain as this compound, shares mechanistic similarities but targets distinct indications.

Parameter This compound TARA-002
Origin S. pyogenes SU strain Same master cell bank as this compound
Mechanism TLR4 activation, cytokine release Innate/adaptive immune activation + direct tumor killing
Indications LMs, HNSCC Non-muscle invasive bladder cancer (NMIBC)
Efficacy 53–88% response in LMs 70% complete response in NMIBC (Phase II)
Regulatory Status Approved in Japan Investigational

Key Findings :

Minocycline (Chemical Pleurodesis)

In pleurodesis for persistent air leaks, this compound is compared to minocycline.

Parameter This compound Minocycline
Success Rate 72.7% 78.6%
Complications None reported Acute exacerbation of pulmonary fibrosis
Administration Intracavitary Intracavitary

Key Findings :

  • This compound and minocycline show comparable efficacy, but this compound’s safety profile is favorable in patients with pre-existing lung conditions .

Biological Activity

Picibanil, also known as OK-432, is a streptococcal preparation that has been utilized primarily as an immunotherapeutic agent in various medical conditions, particularly in oncology and the treatment of lymphatic malformations. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical applications, and relevant case studies.

This compound exhibits potent biological response-modifying activities. It is believed to operate through several key mechanisms:

  • Cytokine Induction : this compound stimulates the production of various cytokines such as IL-1, IL-2, TNF-α, and IFN-γ. These cytokines play crucial roles in modulating immune responses and enhancing anticancer immunity .
  • Activation of Immune Cells : The compound activates various immune cells including neutrophils, macrophages, and lymphocytes, which are essential for its antitumor effects. This activation is mediated through the Toll-like receptor (TLR) 4-MD2 signaling pathway .
  • Dendritic Cell Maturation : this compound has been shown to induce the maturation of dendritic cells both in vitro and in vivo, suggesting its potential as an adjuvant in dendritic cell-based immunotherapy .

Clinical Applications

This compound has been employed in several clinical settings:

1. Cancer Treatment

This compound was approved as an anticancer agent in Japan in 1975. Its application includes:

  • Antitumor Effects : Clinical studies have demonstrated that local injections of this compound into tumor tissues can lead to significant antitumor responses. For instance, a study involving BALB/c mice with cancerous ascites showed increased recruitment and activation of immune cells following treatment with this compound .

2. Lymphatic Malformations

The use of this compound in sclerotherapy for lymphatic malformations has gained attention due to its efficacy and safety profile:

  • Efficacy in Lymphangiomas : A systematic review indicated that approximately 86% of patients treated with this compound for predominantly macrocystic lymphangiomas experienced successful outcomes . Another study reported that over 90% of patients with plunging ranulas showed marked responses after sclerotherapy with this compound .
  • Mechanism of Sclerotherapy : The sclerosing effect is attributed to a controlled inflammatory response that leads to fibrosis and collapse of lymphatic malformation walls. This process involves changes in the cellular composition from lymphocytes to neutrophils and increased expression of inflammatory cytokines such as TNF-α and IL-6 .

Table 1: Summary of Clinical Outcomes with this compound

Study ReferenceConditionPatient CountSuccess Rate (%)Notes
Lymphangiomas2286Successful outcomes defined as >60% reduction in size
Plunging Ranulas25>92Marked responses observed; low complication rate
Cancer (various types)N/AVariableLocal injections lead to immune activation

Case Studies

Case Study 1: Treatment of Lymphangioma
A retrospective analysis involved 30 patients diagnosed with lymphangioma treated with a series of four doses of this compound. The results indicated that 86% had a successful outcome defined by significant reduction in lesion size as measured by imaging techniques.

Case Study 2: Plunging Ranula Treatment
In a recent study, patients receiving this compound sclerotherapy for plunging ranulas showed over 92% marked improvement. The treatment was noted for its simplicity and low incidence of serious complications, reinforcing its role as a preferred therapeutic option .

Q & A

Basic Research Questions

Q. How can researchers formulate a robust research question for studying Picibanil’s antitumor mechanisms?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: “In murine models of non-muscle-invasive bladder cancer (Population), how does this compound (Intervention) compared to intravesical BCG therapy (Comparison) influence tumor-associated immune cell infiltration (Outcome) over a 12-week treatment period (Time)?” This approach ensures specificity and alignment with measurable outcomes .
  • Category : Study design and hypothesis formulation.

Q. What experimental models are optimal for evaluating this compound’s efficacy in preclinical studies?

  • Methodological Answer : Use syngeneic tumor models (e.g., MB49 bladder cancer in mice) to assess immune activation and tumor regression. Include controls for immune cell depletion (e.g., anti-CD8 antibodies) to isolate mechanisms. Dose-response studies should follow ICH guidelines (e.g., 1–10 KE/kg body weight) to ensure reproducibility .
  • Category : Preclinical experimental design.

Q. How should researchers address variability in immune response metrics across this compound studies?

  • Methodological Answer : Standardize immune profiling protocols (e.g., flow cytometry panels for TNF-α, IFN-γ, IL-6) and use longitudinal sampling to track dynamic changes. Apply mixed-effects statistical models to account for inter-subject variability .
  • Category : Data standardization and analysis.

Advanced Research Questions

Q. What mechanisms underlie this compound-induced paradoxical immunosuppression in certain tumor microenvironments (TMEs)?

  • Methodological Answer : Recent studies show that this compound recruits PMN-MDSCs (polymorphonuclear myeloid-derived suppressor cells) via CXCR2 signaling, which suppresses cytotoxic T cells. To resolve this, combine this compound with CXCR2 inhibitors (e.g., neutralizing antibodies) and quantify changes in PMN-MDSC levels using single-cell RNA sequencing .
  • Category : Mechanistic and translational research.

Q. How can researchers reconcile contradictory data on this compound’s efficacy across cancer types?

  • Methodological Answer : Conduct meta-analyses stratified by tumor immunogenicity and TME composition. For example, this compound shows higher response rates in “inflamed” tumors (e.g., bladder cancer) versus “cold” tumors (e.g., pancreatic adenocarcinoma). Use multivariate regression to identify predictive biomarkers (e.g., baseline IL-12 levels) .
  • Category : Data contradiction analysis.

Q. What strategies improve the durability of this compound-induced immune responses?

  • Methodological Answer : Test combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1) or epigenetic modulators (e.g., HDAC inhibitors) to sustain T-cell activation. Design factorial experiments to assess synergistic effects and optimize dosing schedules .
  • Category : Therapeutic optimization.

Properties

CAS No.

39325-01-4

Molecular Formula

C16H17N2O4S-

Molecular Weight

333.4 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1

InChI Key

JGSARLDLIJGVTE-MBNYWOFBSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C

Key on ui other cas no.

39325-01-4

Synonyms

NSC B116209
NSC-B116209
NSCB116209
OK 432
OK-432
OK432
Picibanil
Picibanyl
Streptococcal OK 432
Streptococcal OK-432
Streptococcal OK432
Streptococcal Preparation OK 432
Streptococcal Preparation OK-432
Streptococcal Preparation OK432

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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